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molecular formula C14H23NO4 B174986 Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 135716-08-4

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No. B174986
M. Wt: 269.34 g/mol
InChI Key: NJORMFNJZLXLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192969B2

Procedure details

To a solution of 9.1 g of 60% oily sodium hydride in 200 ml of tetrahydrofuran, 38.0 ml of ethyl diethylphosphonoacetate was added dropwise under cooling with ice, stirred for 20 minutes, and thereafter a solution of 31.4 g of 1-t-butoxycarbonyl-4-piperidone in 500 ml of tetrahydrofuran was added dropwise, followed by 40 minutes' stirring at the same temperature. The reaction liquid was diluted with ethyl acetate, washed successively with aqueous ammonium chloride solution, water and saturated brine, and dried over anhydrous sodium sulfate. Distilling the solvent off under reduced pressure, the residue was recrystallized from methanol to provide 33.5 g of the title compound.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:7][C:8]([N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1)=[O:9])([CH3:6])([CH3:5])[CH3:4].C(OP([CH2:25][C:26]([O:28][CH2:29][CH3:30])=[O:27])(OCC)=O)C>O1CCCC1.C(OCC)(=O)C>[CH2:29]([O:28][C:26](=[O:27])[CH:25]=[C:13]1[CH2:14][CH2:15][N:10]([C:8]([O:7][C:3]([CH3:6])([CH3:5])[CH3:4])=[O:9])[CH2:11][CH2:12]1)[CH3:30] |f:0.1|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
38 mL
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
WAIT
Type
WAIT
Details
followed by 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
' stirring at the same temperature
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
washed successively with aqueous ammonium chloride solution, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distilling the solvent off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(C=C1CCN(CC1)C(=O)OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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